molecular formula C23H29NO5S B1150167 TVB-2640

TVB-2640

Número de catálogo B1150167
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TVB-2640 is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, TVB-2640 binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance;  tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth. Check for active clinical trials or closed clinical trials using this agent.

Aplicaciones Científicas De Investigación

  • Treatment of Nonalcoholic Steatohepatitis (NASH):

    • TVB-2640 has been investigated for its efficacy in reducing liver fat and improving biomarkers in patients with NASH. In a study by Loomba et al. (2021), TVB-2640 demonstrated a significant reduction in liver fat and improvements in metabolic, inflammatory, and fibrotic markers in a dose-dependent manner after 12 weeks of treatment (Loomba et al., 2021).
  • Cancer Treatment, Particularly in Solid Tumors:

    • TVB-2640 has shown potential in the treatment of solid tumors, including non-small cell lung cancer (NSCLC) with KRAS mutations. A study demonstrated the inhibition of palmitate production and lipogenesis, as well as clinical activity in KRAS mutant NSCLC patients (O’Farrell et al., 2016).
    • Another study on breast cancer patients showed promising responses with TVB-2640 in combination with paclitaxel, especially in heavily pre-treated patients (Brenner et al., 2017).
  • Pharmacokinetics and Safety in Advanced Tumors:

    • A first-in-human study evaluated the safety, pharmacokinetics, and pharmacodynamics of TVB-2640. The study found that TVB-2640 demonstrated potent FASN inhibition with a predictable and manageable safety profile, suggesting its potential for further investigation in patients with solid tumors (Falchook et al., 2021).
  • Reduction of Hepatic de Novo Lipogenesis:

    • TVB-2640 has been shown to reduce hepatic de novo lipogenesis (DNL) in males with metabolic abnormalities. This study indicated its potential application in conditions like NAFLD (Syed-Abdul et al., 2020).
  • Exploration of FASN Inhibition in Advanced Endocrine Therapy-Resistant Breast Cancer:

    • TVB-2640, as a FASN inhibitor, has shown preclinical evidence as a promising therapeutic strategy for the treatment of endocrine-resistant breast cancer. This suggests its potential role in overcoming resistance to current endocrine therapies (Balinda, 2023).

Propiedades

Nombre del producto

TVB-2640

Fórmula molecular

C23H29NO5S

Apariencia

Solid powder

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.